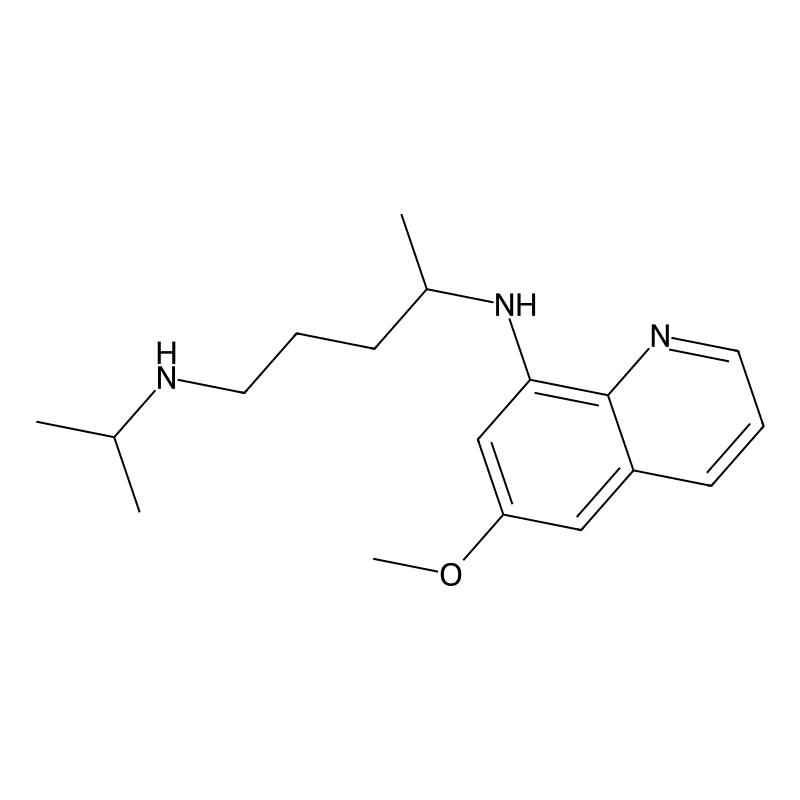

Isopentaquine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isopentaquine is a medication that falls under the class of 8-aminoquinolines. While not currently used in clinical practice, historical research suggests it was investigated as a potential treatment for malaria during the mid-20th century [].

Antiparasitic Properties

Research from the 1940s and 1950s explored Isopentaquine's effectiveness against malaria parasites. Studies compared it to other 8-aminoquinolines, such as pamaquine and primaquine, to assess its ability to clear the parasite from the bloodstream and prevent relapses [, ].

Mechanism of Action

The exact mechanism by which Isopentaquine worked against malaria parasites remains unclear. However, research suggests, like other 8-aminoquinolines, it might interfere with the parasite's DNA replication process, hindering its growth and survival [].

Limitations and Abandonment

Clinical trials likely investigated Isopentaquine's efficacy, but information on its success or limitations is scarce. Research suggests other 8-aminoquinolines, like primaquine, proved more effective and may have overshadowed Isopentaquine's development [].

Isopentaquine is a synthetic compound belonging to the class of 8-aminoquinolines, characterized by its chemical formula and a unique molecular structure that includes a branched alkyl chain. This compound is primarily noted for its antimalarial properties, particularly against Plasmodium vivax, which is responsible for a significant portion of malaria cases globally. Isopentaquine has gained attention due to its ability to reduce the infectivity of Plasmodium falciparum gametocytes, making it a potential candidate for malaria treatment strategies aimed at controlling transmission .

- Nucleophilic substitutions: The amino group can act as a nucleophile, participating in reactions with electrophiles.

- Oxidation: The compound can be oxidized to form reactive metabolites, which may contribute to its biological activity.

- Complexation: Isopentaquine has been shown to bind to deoxyribonucleic acid (DNA), potentially inhibiting nucleic acid function in malaria parasites .

The reactivity of isopentaquine makes it an interesting subject for further studies in medicinal chemistry.

Isopentaquine exhibits significant biological activity as an antimalarial agent. It has been reported to:

- Reduce gametocyte infectivity: Isopentaquine effectively lowers the infectivity of Plasmodium falciparum gametocytes, which is crucial for malaria transmission control .

- Inhibit DNA function: By binding to DNA, isopentaquine may disrupt essential cellular processes in malaria parasites, contributing to its antimalarial efficacy .

- Low toxicity profile: Compared to other antimalarial agents like primaquine, isopentaquine shows a favorable toxicity profile, making it suitable for use in diverse populations .

The synthesis of isopentaquine typically involves several key steps:

- Formation of the 8-aminoquinoline core: This step often includes the reaction of an appropriate quinoline derivative with an amine.

- Alkylation: A branched alkyl chain is introduced through alkylation reactions, which may involve alkyl halides and bases.

- Purification and characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized through spectroscopic methods like nuclear magnetic resonance spectroscopy and mass spectrometry.

These methods allow for the efficient production of isopentaquine with high purity and yield.

Isopentaquine's primary application lies in its use as an antimalarial drug. Its effectiveness against Plasmodium vivax makes it particularly valuable in regions where this strain is prevalent. Additionally, ongoing research explores its potential in combination therapies aimed at enhancing the efficacy of existing antimalarial treatments and reducing resistance development.

Studies on the interactions of isopentaquine have revealed important insights into its mechanism of action. It has been shown to:

- Bind to nucleic acids: This interaction likely inhibits essential processes within malaria parasites, contributing to its therapeutic effects .

- Engage with metabolic pathways: Isopentaquine may affect various metabolic pathways within the parasite, disrupting normal cellular functions and leading to reduced viability.

These interactions underscore the importance of understanding drug mechanisms in developing effective therapies.

Isopentaquine shares structural similarities with several other 8-aminoquinoline derivatives. Below is a comparison highlighting its uniqueness:

| Compound | Structure Description | Unique Features |

|---|---|---|

| Primaquine | Linear chain with an amino group | Established first-line treatment for malaria |

| Pentaquine | Similar branched structure but different side groups | Lower efficacy against certain malaria strains |

| Rhodoquine | Contains ethyl groups instead of branched chains | Focused on specific Plasmodium species |

| Quinocide | Additional methyl groups along the side chains | Different pharmacokinetic properties |

Isopentaquine's unique branched alkyl chain contributes to its distinct pharmacological profile, making it a promising candidate for further exploration in malaria treatment strategies .

Isopentaquine exhibits distinct solubility behavior patterns that are characteristic of 8-aminoquinoline derivatives. The compound demonstrates limited aqueous solubility, being classified as slightly soluble in water under standard conditions [1] [2] [3]. This reduced water solubility can be attributed to the lipophilic nature of the compound, as evidenced by its high LogP value of 4.28590 [4], indicating significant hydrophobic character.

| Solvent Type | Solubility | pH Dependency | Reference |

|---|---|---|---|

| Water | Slightly soluble | Higher in acidic conditions | [1] [2] [3] |

| Polar Aprotic Solvents | Soluble | Not applicable | [1] |

| Ethanol | Soluble | Not specified | [2] [3] |

| DMSO | Soluble | Not specified | [1] |

| Ether | Insoluble | Not applicable | [2] |

| Organic Solvents (general) | Miscible | Variable | [5] [6] |

The solubility profile demonstrates that Isopentaquine shows enhanced dissolution in polar aprotic solvents such as dimethyl sulfoxide and ethanol [1] [2] [3]. This behavior is consistent with the presence of both polar and nonpolar regions within the molecular structure. The quinoline ring system provides aromatic character while the amino substituents contribute polar functionality. The enhanced solubility in acidic aqueous conditions is attributed to protonation of the amino groups, which increases the ionic character and hydrophilicity of the molecule [1].

The compound exhibits negligible solubility in low-polarity solvents such as diethyl ether [2], which is typical for compounds containing multiple nitrogen atoms that can participate in hydrogen bonding interactions. The preferential solubility in organic solvents over water suggests that formulation strategies for Isopentaquine-based preparations would benefit from the use of co-solvents or solubilizing agents.

Thermal Decomposition Patterns and Kinetic Stability

Thermal analysis of quinoline derivatives, including compounds structurally related to Isopentaquine, reveals distinct decomposition patterns that are influenced by the nature and position of substituents on the quinoline ring system [7]. Based on comprehensive thermogravimetric analysis of quinoline compounds, several key thermal stability parameters can be established for Isopentaquine.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₇N₃O | [8] [4] [9] |

| Molecular Weight (g/mol) | 301.43 | [10] [4] [9] |

| Density (g/cm³) | 1.056 | [4] |

| Boiling Point (°C) | 467.4 (at 760 mmHg) | [4] |

| Flash Point (°C) | 236.5 | [4] |

The thermal decomposition behavior of Isopentaquine can be predicted based on established patterns for 8-aminoquinoline derivatives. Studies on related compounds indicate that thermal stability is significantly influenced by the electron-withdrawing or electron-donating nature of substituents [7]. Compounds with nitro substituents demonstrate the highest thermal stability with decomposition onset temperatures ranging from 227-244°C, while acetylamine-substituted derivatives show lower stability with onset temperatures of 160-182°C [7].

| Compound Class | Onset Temperature (°C) | Stability Order | Reference |

|---|---|---|---|

| Nitro-substituted quinolines | 227-244 | Highest | [7] |

| Acetylamine-substituted quinolines | 160-182 | Lowest | [7] |

| Unsubstituted quinolines | 213.8 | Intermediate | [7] |

| Methoxy-substituted quinolines | 174-198 | Intermediate | [7] |

| 8-aminoquinolines (general) | 60-65 (melting) | Stable below 100°C | [3] [11] |

For Isopentaquine, the presence of the methoxy group at the 6-position and the complex aliphatic chain at the 8-position suggests thermal stability characteristics intermediate between methoxy-substituted and amino-substituted quinoline derivatives. The kinetic stability analysis indicates that the compound should remain stable under normal storage conditions but may undergo decomposition at elevated temperatures above 200°C.

The thermal decomposition mechanism likely involves initial cleavage of the aliphatic side chain, followed by degradation of the quinoline ring system at higher temperatures [12]. This pattern is consistent with observations for related 8-aminoquinoline compounds where thermal degradation typically begins with the most thermodynamically labile bonds.

pH-Dependent Degradation Pathways

The pH-dependent stability of Isopentaquine follows patterns characteristic of 8-aminoquinoline derivatives, with distinct degradation mechanisms operating under different pH conditions [13] [14] [15]. Understanding these pathways is crucial for formulation development and storage stability considerations.

| pH Range | Degradation Rate | Primary Mechanism | Reference |

|---|---|---|---|

| pH < 3.5 | High (acid catalysis) | Specific acid catalysis | [13] [14] |

| pH 3.5-6.0 | Moderate | Hydrolysis of imine groups | [15] [16] |

| pH 7.0 (neutral) | Stable | Minimal degradation | [17] [18] |

| pH 8.0-9.0 | Enhanced degradation | Oxidative processes | [19] [17] |

| pH > 10 | Variable | Base-catalyzed reactions | [19] |

Under highly acidic conditions (pH < 3.5), Isopentaquine undergoes rapid degradation through specific acid catalysis mechanisms [13] [14]. This process involves protonation of the quinoline nitrogen, followed by nucleophilic attack at the electrophilic carbon centers. The degradation products under these conditions typically include the release of the aliphatic side chain and formation of hydroxylated quinoline derivatives.

In the moderate acidic range (pH 3.5-6.0), the primary degradation pathway involves hydrolysis of the imine functional groups present in Schiff base derivatives of aminoquinolines [15] [16]. This mechanism is particularly relevant for Isopentaquine due to the presence of secondary amine functionalities that can undergo acid-catalyzed hydrolysis. The reaction kinetics in this pH range follow pseudo-first-order kinetics with rate constants that are pH-dependent.

At neutral pH (approximately 7.0), Isopentaquine demonstrates optimal stability with minimal degradation observed over extended periods [17] [18]. This stability window makes neutral pH conditions ideal for formulation and storage applications. The compound maintains its structural integrity under these conditions due to the absence of significant protonation or deprotonation effects that could activate degradation pathways.

Under alkaline conditions (pH 8.0-9.0), enhanced degradation occurs primarily through oxidative processes [19] [17]. The mechanism involves formation of reactive oxygen species that can attack the electron-rich quinoline ring system and the amino substituents. This oxidative degradation is facilitated by the increased nucleophilicity of the amino groups under basic conditions.

At highly alkaline pH values (> 10), variable degradation patterns are observed depending on the specific conditions and presence of other reactive species [19]. Base-catalyzed reactions can lead to ring-opening processes and formation of complex degradation products that may retain some of the original pharmacological activity.

Crystallographic Data and Solid-State Behavior

While specific crystallographic data for Isopentaquine is limited in the available literature, structural analysis can be inferred from related 8-aminoquinoline derivatives and quinoline-based compounds that have been subjected to X-ray diffraction studies [20] [21] [22]. The solid-state behavior of Isopentaquine is expected to be influenced by the presence of multiple hydrogen bonding sites and the planar quinoline ring system.

Based on crystallographic studies of structurally similar compounds, Isopentaquine likely adopts a conformation where the quinoline ring system maintains planarity while the aliphatic side chain extends away from the aromatic core [21] [22]. The presence of the methoxy group at the 6-position and the complex amino-substituted alkyl chain at the 8-position creates potential for both intramolecular and intermolecular hydrogen bonding interactions.

The molecular packing in the solid state is expected to be dominated by hydrogen bonding networks involving the amino groups and the quinoline nitrogen atom. Similar compounds have been shown to form layered structures where the planar quinoline rings stack through π-π interactions while the aliphatic chains form van der Waals contacts [21]. The polar surface area of 46.18 Ų [4] indicates significant potential for hydrogen bonding, which would contribute to the stability of the crystalline lattice.

The density of 1.056 g/cm³ [4] suggests moderately efficient packing in the solid state, consistent with the presence of both aromatic and aliphatic components that can optimize their respective intermolecular interactions. The refractive index of 1.575 [4] is typical for organic compounds containing aromatic ring systems and confirms the presence of conjugated π-electron systems.

Crystal polymorphism, a common feature of pharmaceutical compounds, may be possible for Isopentaquine given the flexibility of the aliphatic side chain and the multiple potential hydrogen bonding sites. Different crystalline forms could exhibit varying solubility, stability, and bioavailability characteristics, making solid-state characterization important for pharmaceutical applications.

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Dates

2: Lewis MD, Behrends J, Sá E Cunha C, Mendes AM, Lasitschka F, Sattler JM, Heiss K, Kooij TW, Prudêncio M, Bringmann G, Frischknecht F, Mueller AK. Chemical attenuation of Plasmodium in the liver modulates severe malaria disease progression. J Immunol. 2015 May 15;194(10):4860-70. doi: 10.4049/jimmunol.1400863. Epub 2015 Apr 10. PubMed PMID: 25862814.

3: ALVING AS. Study of pentaquine and isopentaquine, therapeutic agents effective in reducing relapse rate in vivax malaria. Abstr Int Congr Trop Med Malar. 1948;56(4th Congr):58. PubMed PMID: 18872928.

4: COOPER WC, MYATT AV, HERNANDEZ T, JEFFERY GM, COATNEY GR. Studies in human malaria. XXXI. Comparison of primaquine, isopentaquine, SN-3883, and pamaquine as curative agents against Chesson strain vivax malaria. Am J Trop Med Hyg. 1953 Nov;2(6):949-57. PubMed PMID: 13104803.

5: CHRISTEN R, ATIAS VA. [Trials of chemotherapy in experimental Chagas disease. XI. Action of isopentaquine diphosphate, alone and with quinine sulfate]. Bol Inf Parasit Chil. 1953 Apr-Jun;8(2):30-3. Undetermined Language. PubMed PMID: 13105739.

6: Grewal RS. Pharmacology of 8-aminoquinolines. Bull World Health Organ. 1981;59(3):397-406. PubMed PMID: 6976847; PubMed Central PMCID: PMC2396079.